molecular formula C16H18N4O2 B5645166 1-(4-nitrobenzyl)-4-(2-pyridinyl)piperazine

1-(4-nitrobenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5645166
M. Wt: 298.34 g/mol
InChI Key: FYMDPGZZVPBIDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes lead to the formation of compounds with potential receptor binding capabilities, indicating their significance in medicinal chemistry research (Yang Fang-wei, 2013).

Molecular Structure Analysis

Structural analysis reveals that piperazine rings in these compounds can adopt slightly distorted chair conformations. This structural feature is crucial for understanding the compound's interaction with other molecules and its overall stability (C. Kavitha et al., 2013).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, and reduction of nitro groups. These reactions are essential for the synthesis of pharmaceutical intermediates, highlighting the compound's utility in drug development (Z. Quan, 2006).

Physical Properties Analysis

The crystallization and supramolecular organization of piperazine derivatives, determined by X-ray crystallography, reveal their solid-state characteristics. These findings are vital for understanding the material properties and potential applications of these compounds (Deogratias Ntirampebura et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and binding capabilities of piperazine derivatives, are of significant interest. These properties can influence the compound's applications in fields such as medicinal chemistry and materials science (O. Prakash et al., 2014).

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)15-6-4-14(5-7-15)13-18-9-11-19(12-10-18)16-3-1-2-8-17-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMDPGZZVPBIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)methyl]-4-pyridin-2-ylpiperazine

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